molecular formula C14H24O3 B12666198 Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate CAS No. 84812-65-7

Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B12666198
CAS No.: 84812-65-7
M. Wt: 240.34 g/mol
InChI Key: KUPPWEZAXZBBTH-UHFFFAOYSA-N
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Preparation Methods

The preparation of ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several synthetic routes. One common method includes the esterification of 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols, forming amides or thioesters, respectively.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

The major products formed from these reactions include carboxylic acids, alcohols, amides, and thioesters.

Scientific Research Applications

Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with similar compounds such as:

    This compound: Similar in structure but with different substituents on the spiro ring.

    Mthis compound: Similar ester but with a methyl group instead of an ethyl group.

    Propyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar ester but with a propyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific ester group and the spiro ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

84812-65-7

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C14H24O3/c1-3-5-6-8-11-9-7-10-14(11)12(17-14)13(15)16-4-2/h11-12H,3-10H2,1-2H3

InChI Key

KUPPWEZAXZBBTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCC12C(O2)C(=O)OCC

Origin of Product

United States

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